molecular formula C11H14FNO3 B13690200 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone

Cat. No.: B13690200
M. Wt: 227.23 g/mol
InChI Key: HZQABTSSVDXBLT-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.24 g/mol . It is characterized by the presence of a pyridine ring substituted with a fluorine atom and an ethanone moiety with two ethoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety may also play a role in its chemical behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxy-1-(4-pyridyl)ethanone: Similar structure but lacks the fluorine atom.

    2,2-Diethoxy-1-(3-chloro-4-pyridyl)ethanone: Contains a chlorine atom instead of fluorine.

    2,2-Diethoxy-1-(3-bromo-4-pyridyl)ethanone: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone imparts unique chemical properties, such as increased electronegativity and altered reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

2,2-diethoxy-1-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C11H14FNO3/c1-3-15-11(16-4-2)10(14)8-5-6-13-7-9(8)12/h5-7,11H,3-4H2,1-2H3

InChI Key

HZQABTSSVDXBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=C(C=NC=C1)F)OCC

Origin of Product

United States

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